molecular formula C9H9ClN2O B064268 2H-Benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI) CAS No. 177858-81-0

2H-Benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI)

Cat. No.: B064268
CAS No.: 177858-81-0
M. Wt: 196.63 g/mol
InChI Key: PNWRVMPHOHSCJK-UHFFFAOYSA-N
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Description

3-(1-chloroethyl)-1H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a benzimidazole core with a 1-chloroethyl substituent at the third position and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-chloroethyl)-1H-benzimidazol-2-one typically involves the reaction of 1-chloroethylamine with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is followed by oxidation to introduce the carbonyl group at the second position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of 3-(1-chloroethyl)-1H-benzimidazol-2-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

3-(1-chloroethyl)-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(1-aminoethyl)-1H-benzimidazol-2-one.

    Oxidation: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-carboxylic acid.

    Reduction: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-ol.

Scientific Research Applications

3-(1-chloroethyl)-1H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-chloroethyl)-1H-benzimidazol-2-one involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-chloroethyl)-1H-benzimidazol-3-one
  • 3-(1-bromoethyl)-1H-benzimidazol-2-one
  • 3-(1-chloroethyl)-1H-benzimidazol-4-one

Uniqueness

3-(1-chloroethyl)-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group at the third position and the carbonyl group at the second position allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1-chloroethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRVMPHOHSCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C2=CC=CC=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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